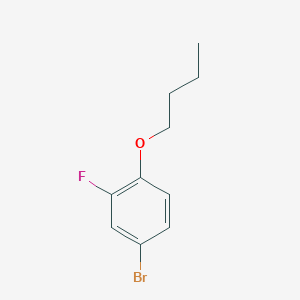

4-Bromo-1-butoxy-2-fluorobenzene

Vue d'ensemble

Description

“4-Bromo-1-butoxy-2-fluorobenzene” is a chemical compound with the CAS Number: 54509-63-6 . It has a molecular weight of 247.11 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, similar compounds like 4-Bromofluorobenzene are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Applications De Recherche Scientifique

Synthesis and Preparation

- Synthesis of Synthons : 4-Bromo-1-butoxy-2-fluorobenzene is used in preparing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a versatile synthon crucial for 18F-arylation reactions and Pd-catalyzed coupling. This process involves nucleophilic aromatic substitution reactions (Ermert et al., 2004).

- Ultrasound-Assisted Preparation : The preparation of 1-butoxy-4-nitrobenzene, a derivative, is enhanced using ultrasound irradiation in a phase-transfer catalysis condition. This approach significantly improves the reaction's efficiency (Harikumar & Rajendran, 2014).

Chemical Properties and Reactions

- Photofragment Spectroscopy : Studies on the ultraviolet photodissociation of 1-bromo-4-fluorobenzene provide insights into its chemical properties. The translational energy distributions of photofragments are significant for understanding the impact of fluorine atom substitution (Gu et al., 2001).

- Electrochemical Fluorination : Research on the side-reactions during the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, is essential for understanding the formation mechanism of various fluorinated compounds (Horio et al., 1996).

Applications in Battery Technology

- Electrolyte Additive for Batteries : As a bifunctional electrolyte additive in lithium-ion batteries, 4-bromo-2-fluoromethoxybenzene, a related compound, enhances the thermal stability and lowers the flammability of the electrolyte. This contributes significantly to battery safety (Zhang, 2014).

Advanced Organic Synthesis

- Palladium-Catalyzed Reactions : It is used in palladium-catalyzed carbonylative reactions with various nucleophiles, showing the compound's versatility in creating heterocycles (Chen et al., 2014).

Other Research Areas

- Spectroscopic Studies : Studies using NMR Spectroscopy and computational modeling to explore chemoselectivity in Grignard reagent formation provide significant insights into the chemical behavior of compounds like 1-bromo-4-fluorobenzene (Hein et al., 2015).

Mécanisme D'action

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Propriétés

IUPAC Name |

4-bromo-1-butoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNAZASEERQBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476872 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-63-6 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

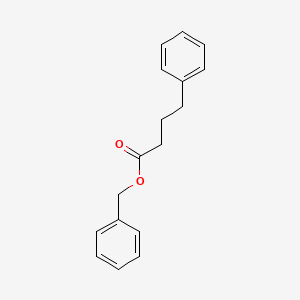

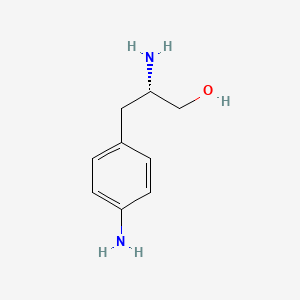

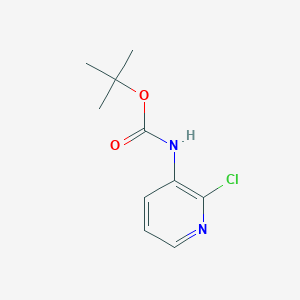

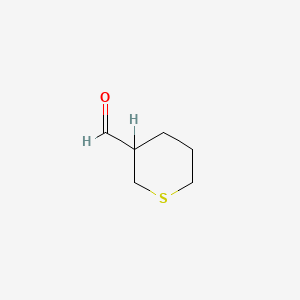

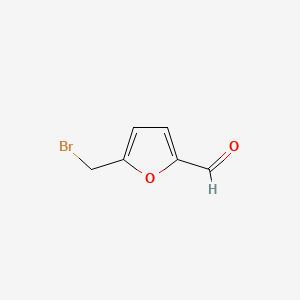

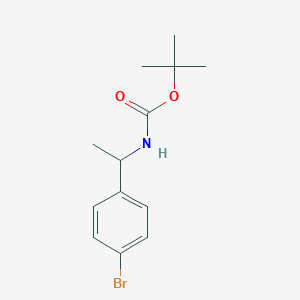

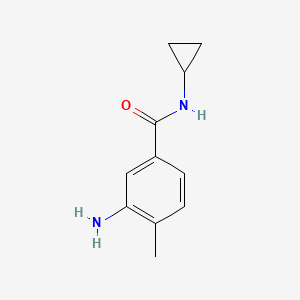

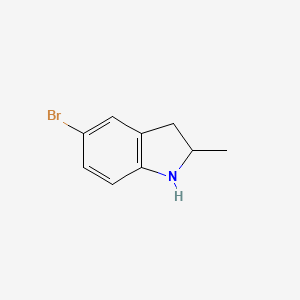

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)

![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)